Sensory Profile and Potency: Methyl 2-Hexenoate vs. Methyl Hexanoate
Methyl 2-hexenoate delivers a characteristically sharp, green-fruity topnote that is distinct from the ethereal, pineapple-apricot aroma of its saturated analog, methyl hexanoate. Critically, methyl 2-hexenoate exhibits significantly higher odor potency, with typical use levels ranging from 0.05 to 0.1 ppm in finished products, compared to the 1 to 20 ppm range often employed for methyl hexanoate . The α,β-unsaturation introduces a 'green' olfactory character and enhanced potency that cannot be replicated by the fully saturated ester.
| Evidence Dimension | Sensory Character and Flavor Potency (Typical Use Level) |
|---|---|
| Target Compound Data | Sharp, green-fruity flavor; 0.05–0.1 ppm |
| Comparator Or Baseline | Methyl hexanoate (CAS 106-70-7): Ethereal, pineapple-apricot aroma; 1–20 mg/kg (ppm) |
| Quantified Difference | Methyl 2-hexenoate is approximately 10–400 times more potent by weight, and provides a green, sharp character versus a purely fruity, ethereal note. |
| Conditions | Flavor compositions; typical use levels in finished food products. |
Why This Matters
This difference in potency and character dictates formulation strategy and cost-in-use; methyl 2-hexenoate is selected when a powerful, green topnote is required at trace levels, while methyl hexanoate serves a different, less potent fruity profile.
